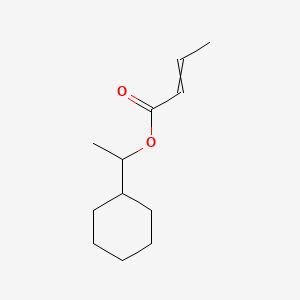

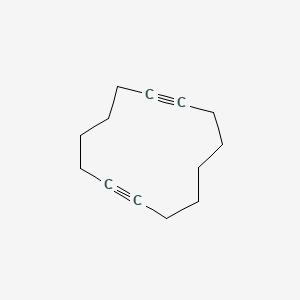

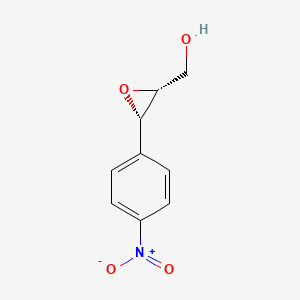

![molecular formula C13H19N3O4 B1607533 6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]pyridine-3-carboxylic Acid CAS No. 904815-08-3](/img/structure/B1607533.png)

6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]pyridine-3-carboxylic Acid

Overview

Description

6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]pyridine-3-carboxylic Acid is a useful research compound. Its molecular formula is C13H19N3O4 and its molecular weight is 281.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Ligand Behavior

Carboxylic acids and their derivatives play a crucial role in chemical synthesis, acting as precursors for the formation of various complex molecules. Research has delved into the chemistry of compounds containing pyridine and benzimidazole ligands, highlighting their diverse applications in synthesizing coordination complexes with unique properties. These complexes have been studied for their spectroscopic properties, magnetic behaviors, and potential biological activities. Such research underscores the importance of these compounds in developing new materials and pharmaceuticals (Boča, Jameson, & Linert, 2011).

Biocatalyst Inhibition and Biochemical Applications

Carboxylic acids have been identified as inhibitors of microbial growth in biotechnological processes, affecting microbes like Escherichia coli and Saccharomyces cerevisiae. Understanding the mechanisms of inhibition by carboxylic acids can aid in engineering more robust microbial strains for industrial applications, demonstrating the biochemical relevance of these compounds (Jarboe, Royce, & Liu, 2013).

Pharmacological Research

Compounds with carboxylic acid functionalities have been explored for their potential CNS (Central Nervous System) effects. The presence of heterocycles, such as pyridine and benzimidazole, has been linked to a wide range of pharmacological activities, from antidepressant to anticonvulsant properties. This area of research highlights the therapeutic potential of carboxylic acid derivatives in developing novel CNS drugs (Saganuwan, 2017).

Environmental Science and Toxicology

The study of carboxylic acids extends into environmental science, where their persistence and effects on ecosystems are examined. For instance, the bioaccumulation potential of perfluorinated carboxylic acids (PFCAs) has been investigated, contributing to our understanding of environmental pollutants' behavior and impact (Conder, Hoke, de Wolf, Russell, & Buck, 2008).

Advanced Materials and Biotechnology

Research on carboxylic acids has also contributed to the development of advanced materials, such as biodegradable polymers from lactic acid, a hydroxycarboxylic acid. These materials have applications in sustainable packaging and medical devices, showcasing the versatility of carboxylic acids in material science (Gao, Ma, & Xu, 2011).

Mechanism of Action

Mode of Action

The compound contains a tert-butyloxycarbonyl (Boc) group, which is commonly used in peptide synthesis to protect amino groups. The Boc group can be removed under acidic conditions, revealing the amino group for further reactions .

Biochemical Pathways

The compound is used in the synthesis of dipeptides . Dipeptides are involved in various biochemical pathways, including protein synthesis and signal transduction. The exact pathways affected by this compound would depend on the specific dipeptides synthesized.

Pharmacokinetics

The compound’s solubility in various solvents suggests it may have good bioavailability .

Result of Action

The compound is used as a starting material in dipeptide synthesis . Dipeptides can have various biological effects, depending on their specific amino acid sequence. The exact molecular and cellular effects of this compound would therefore depend on the dipeptides synthesized.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties could affect the compound’s solubility and therefore its bioavailability and efficacy.

Properties

IUPAC Name |

6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)15-7-6-14-10-5-4-9(8-16-10)11(17)18/h4-5,8H,6-7H2,1-3H3,(H,14,16)(H,15,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IESPTOAZDMOCON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC1=NC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378112 | |

| Record name | 6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]pyridine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904815-08-3 | |

| Record name | 6-[[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]amino]-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=904815-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]pyridine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.